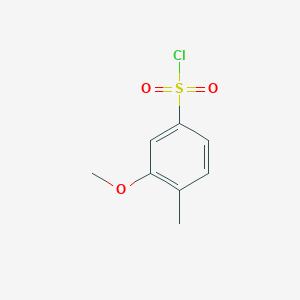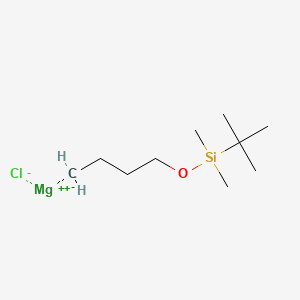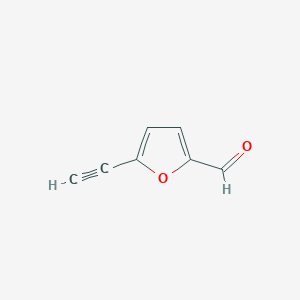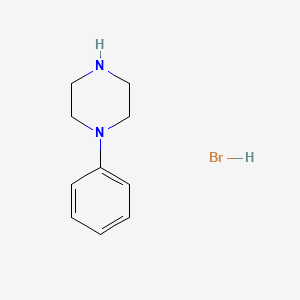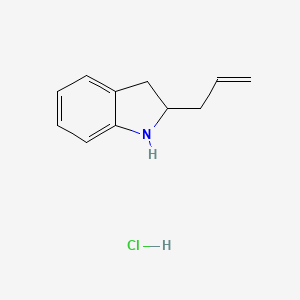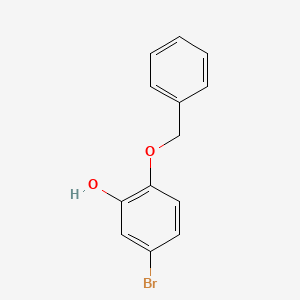
2-(Benzyloxy)-5-bromophenol
Descripción general
Descripción
“2-(Benzyloxy)-5-bromophenol” is a type of organic compound . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of a bromophenol. Benzyl bromide is then added and the reaction mixture is allowed to stir overnight.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Aplicaciones Científicas De Investigación
Antioxidant Activity Bromophenols derived from marine algae, such as the red algae Vertebrata lanosa and Rhodomela confervoides, have been identified as potent antioxidants. Studies have shown that compounds related to 2-(Benzyloxy)-5-bromophenol demonstrate strong antioxidant effects in various assays, indicating their potential utility in protecting against oxidative stress-related damage in biological systems and in the food industry as natural preservatives (Olsen et al., 2013); (Li et al., 2011).
Enzyme Inhibition Certain bromophenols, including derivatives of this compound, have been found to inhibit various enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These properties suggest their potential application in treating diseases related to these enzymes, such as glaucoma, epilepsy, neurological disorders, and osteoporosis (Balaydın et al., 2012); (Öztaşkın et al., 2017).
Antibacterial Properties Compounds similar to this compound have demonstrated antibacterial properties. Extracts from marine algae like Rhodomela confervoides, containing bromophenols, have shown activity against various bacterial strains, suggesting their potential as natural antibacterial agents (Xu et al., 2003).
Cancer Research Novel bromophenol derivatives have been synthesized and studied for their anticancer activities. Compounds structurally related to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, highlighting their potential as anticancer agents (Guo et al., 2018).
Environmental Impact Studies The thermal degradation of bromophenols, including those related to this compound, has been studied to understand the formation of potentially hazardous byproducts like brominated dioxins. This research is crucial for assessing the environmental impact of brominated hydrocarbons used in industrial products and for devising strategies to mitigate potential risks (Evans & Dellinger, 2003).
Safety and Hazards
The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye damage, and may be toxic if inhaled . They may also cause respiratory irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZAIZUHOWCIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)

